molecular formula C7H12O4 B1347351 2,3-Dimethylpentanedioic acid CAS No. 17179-91-8

2,3-Dimethylpentanedioic acid

Cat. No.: B1347351
CAS No.: 17179-91-8
M. Wt: 160.17 g/mol
InChI Key: LQNGULJVMSGMOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylpentanedioic acid (IUPAC name: pentanedioic acid, 2,3-dimethyl-) is a branched dicarboxylic acid with the molecular formula C₇H₁₂O₄ and a molecular weight of 160.17 g/mol. Structurally, it features two methyl groups substituted at the second and third carbon positions of the pentanedioic acid backbone (see Figure 1).

Properties

CAS No.

17179-91-8

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

2,3-dimethylpentanedioic acid

InChI

InChI=1S/C7H12O4/c1-4(3-6(8)9)5(2)7(10)11/h4-5H,3H2,1-2H3,(H,8,9)(H,10,11)

InChI Key

LQNGULJVMSGMOE-UHFFFAOYSA-N

SMILES

CC(CC(=O)O)C(C)C(=O)O

Canonical SMILES

CC(CC(=O)O)C(C)C(=O)O

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Key Features:

  • Dicarboxylic nature : Two carboxylic acid groups enable participation in coordination chemistry, salt formation, and polymer synthesis.

Comparison with Structural Analogs

Acidity and pKa Values

The positions of methyl substituents significantly influence acidity. Data from structurally similar compounds reveal the following trends:

Compound pKa₁ pKa₂ Source
2,3-Dimethylpentanedioic acid Data unavailable Data unavailable
2,2-Dimethylpentanedioic acid 3.70 6.34
3,3-Dimethylpentanedioic acid 3.70 6.34
Glutaric acid (unsubstituted) 4.34 5.41

Key Observations :

  • Methyl substitution increases acidity (lower pKa) compared to glutaric acid due to electron-withdrawing inductive effects.
  • Symmetrical isomers (2,2- and 3,3-dimethyl) exhibit identical pKa values, suggesting similar electronic environments for the carboxylic groups .

Key Observations :

  • Steric effects : The 3,3-isomer allows better metal-ligand coordination geometry, enhancing SOD activity.
  • Zn²⁺) .

Key Observations :

  • Efficiency : The 3,3-isomer can be synthesized via high-yield hydrolysis, whereas the 2,2-isomer is commercially available due to established protocols .
  • Challenges for 2,3-isomer: No direct synthesis data are available, but asymmetric alkylation strategies may be required.

Thermodynamic Stability

Methyl substitution impacts thermal stability:

  • Symmetrical isomers (2,2- and 3,3-) exhibit higher melting points (~160°C) compared to linear glutaric acid (98°C) due to reduced molecular symmetry and increased van der Waals interactions .
  • 2,3-Dimethyl isomer : Predicted to have intermediate stability, but experimental validation is needed.

Q & A

Q. What are the recommended synthetic routes for 2,3-Dimethylpentanedioic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis routes for structurally similar dicarboxylic acids (e.g., 3,3-Dimethylglutaric acid) often involve multi-step reactions such as hydrolysis of nitriles or anhydrides . For this compound, consider starting with substituted cyclic precursors (e.g., dimethyl-substituted lactones) subjected to acid-catalyzed ring-opening hydrolysis. Optimize yield by adjusting catalysts (e.g., H₂SO₄ vs. HCl), temperature (80–120°C), and solvent polarity. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical. Validate purity using melting point analysis and HPLC .

Q. What analytical techniques are suitable for characterizing this compound purity and structural confirmation?

  • Methodological Answer : Use NMR spectroscopy (¹H and ¹³C) to confirm methyl group positions and carboxylate proton environments. Compare spectral data with computational predictions (e.g., density-functional theory (DFT) for chemical shifts) . FT-IR can identify carboxyl C=O stretches (~1700 cm⁻¹) and O-H bonds. Mass spectrometry (ESI-TOF) verifies molecular weight ([M-H]⁻ ion). For purity assessment, employ HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) and UV detection at 210 nm. Cross-reference results with literature or databases like EPA DSSTox .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS guidelines: wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions due to potential dust inhalation risks. Store in a cool, dry place away from oxidizers. In case of spills, neutralize with sodium bicarbonate and collect residue in chemical waste containers. Emergency procedures include rinsing exposed areas with water for 15 minutes and seeking medical attention for persistent irritation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in esterification reactions?

  • Methodological Answer : Apply density-functional theory (DFT) to model the electronic structure of this compound. Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Simulate esterification with methanol using transition state theory (B3LYP/6-31G* basis set) to determine activation energies. Validate predictions experimentally via kinetic studies (e.g., monitoring conversion rates by GC-MS). Compare results with analogous dicarboxylic acids (e.g., glutaric acid) to assess steric effects from methyl groups .

Q. How to resolve discrepancies in reported thermodynamic properties (e.g., pKa, solubility) of this compound across studies?

  • Methodological Answer : Conduct a systematic review of experimental conditions:
  • pKa : Standardize measurements using potentiometric titration (25°C, 0.1 M KCl ionic strength). Account for temperature and solvent effects (e.g., water vs. DMSO).
  • Solubility : Use shake-flask method with HPLC quantification. Compare data with computational predictions (e.g., ESOL or logS models).
    Apply statistical tools (e.g., ANOVA) to identify outliers and validate methods via inter-laboratory collaborations. Address contradictions by publishing harmonized protocols .

Q. Designing catalytic systems for asymmetric synthesis involving this compound: What factors influence enantioselectivity?

  • Methodological Answer : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) in esterification or amidation reactions. Optimize enantioselectivity by varying:
  • Solvent polarity : Low polarity (toluene) enhances chiral induction.
  • Temperature : Lower temperatures favor kinetic control.
  • Substrate/catalyst ratio : 1:0.1 to 1:0.5 ratios balance efficiency and cost.
    Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents. Collaborate with computational chemists to refine transition state models .

Q. Evaluating the environmental impact of this compound: What methodologies assess biodegradation and ecotoxicity?

  • Methodological Answer : Use OECD Test Guidelines :
  • Biodegradation : OECD 301F (manometric respirometry) to measure CO₂ evolution over 28 days.
  • Ecotoxicity : Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity (OECD 202).
    For soil mobility, perform column leaching experiments (EPA 1615). Compare results with predictive tools like EPI Suite to identify structural alerts (e.g., ester groups vs. carboxylates) .

Key Recommendations for Researchers

  • Prioritize primary literature from databases like PubMed and CAS Common Chemistry for synthesis and safety data .
  • Validate computational models with experimental data to address contradictions .
  • Collaborate with regulatory experts to align methodologies with EPA/FDA guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.